molecular formula C14H15N5O3 B2711091 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1421496-92-5

6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2711091
CAS No.: 1421496-92-5
M. Wt: 301.306
InChI Key: DBBCYFHUHAOSTD-UHFFFAOYSA-N
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Description

6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Interactions

A series of novel pyridine and fused pyridine derivatives have been prepared, which includes compounds related to the structure of 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. These compounds have been investigated for their potential interactions with GlcN-6-P synthase, showing moderate to good binding energies. The study highlights the antimicrobial and antioxidant activities of these newly synthesized compounds, suggesting their significance in scientific research applications, particularly in the development of new therapeutic agents (Flefel et al., 2018).

Anti-Tubercular Agents

Research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the core structure of interest, has demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This work underscores the potential of such compounds in the development of new anti-tubercular therapies, showcasing a novel approach to combating tuberculosis with minimal cytotoxicity to human cells (Srinivasarao et al., 2020).

Metal Complexation and Crystal Engineering

Studies on iron(II) and cobalt(II) complexes with ligands similar to this compound have provided insights into the electrochemical properties and spin states of these complexes. The research indicates that such complexes exhibit diverse behaviors depending on the metal and ligand involved, contributing to the understanding of metal-ligand interactions and their applications in materials science and catalysis (Cook et al., 2013).

Anticonvulsant Properties

The structural and electronic properties of anticonvulsant drugs featuring substituted 3-tertiary-amino-6-aryl-pyridazines, closely related to the query compound, have been explored through crystal structures and molecular orbital calculations. This research offers valuable insights into the design of new anticonvulsant medications, highlighting the importance of specific structural features for activity and selectivity (Georges et al., 1989).

Optical and Electronic Properties

Investigations into the optical and electronic properties of heterocyclic systems with electron donating amino groups, including structures analogous to this compound, have shed light on their potential applications in materials science. These compounds display structure-dependent fluorescence properties, which could be leveraged in the design of new optical materials and sensors (Palion-Gazda et al., 2019).

Properties

IUPAC Name

3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-12-2-1-11(17-18-12)14(21)19-7-3-10(4-8-19)22-13-9-15-5-6-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCYFHUHAOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.